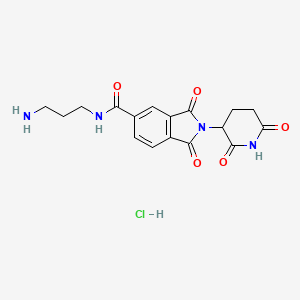![molecular formula C9H7N3O3 B6611122 methyl 4-oxo-3H,4H-pyrido[3,2-d]pyrimidine-6-carboxylate CAS No. 2383007-42-7](/img/structure/B6611122.png)
methyl 4-oxo-3H,4H-pyrido[3,2-d]pyrimidine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 4-oxo-3H,4H-pyrido[3,2-d]pyrimidine-6-carboxylate” is a compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are a type of heterocyclic compounds that have shown therapeutic interest and have been used in the development of new therapies .
Synthesis Analysis
The synthesis of pyridopyrimidine derivatives involves various methods. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperature . Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base .Chemical Reactions Analysis
The chemical reactions involving pyridopyrimidine derivatives are diverse. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .科学研究应用
MOPPC has been studied for its potential applications in a variety of scientific fields, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, MOPPC has been used as a starting material for the synthesis of a variety of heterocyclic compounds, such as pyridines and pyrimidines. In medicinal chemistry, MOPPC has been studied for its potential as an anti-inflammatory agent and as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2). In materials science, MOPPC has been studied for its potential use in the synthesis of polymers and other materials.
作用机制
The mechanism of action of MOPPC is not yet fully understood. However, it is believed that MOPPC may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are molecules that play a role in inflammation. By inhibiting the activity of COX-2, MOPPC may be able to reduce inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of MOPPC are not yet fully understood. However, it is believed that MOPPC may be able to reduce inflammation by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). In addition, MOPPC may also be able to act as an antioxidant, which could potentially protect cells from damage caused by free radicals.
实验室实验的优点和局限性
MOPPC has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, making it a cost-effective starting material for organic synthesis. In addition, it is relatively stable and can be stored for extended periods of time. However, it is important to note that MOPPC is a relatively toxic compound, and precautions should be taken to avoid exposure to it.
未来方向
Given the potential applications of MOPPC, there are a number of future directions that could be explored. These include further research into its mechanism of action, its potential as an anti-inflammatory agent, and its potential use in the synthesis of polymers and other materials. In addition, further research could be conducted into its potential use as an antioxidant, as well as its potential use in the treatment of various diseases.
合成方法
MOPPC can be synthesized by a variety of methods. The most common method is the synthesis from 3-methyl-2-pyridinecarboxaldehyde and ethyl acetoacetate. This method involves the condensation of the two starting materials in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to form the desired product. Other methods for synthesizing MOPPC include the reaction of ethyl acetoacetate with 3-methyl-2-pyridinecarboxaldehyde in the presence of an amine base, such as triethylamine, and the reaction of ethyl acetoacetate with 2-pyridinecarboxaldehyde in the presence of an acid catalyst.
属性
IUPAC Name |
methyl 4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-15-9(14)6-3-2-5-7(12-6)8(13)11-4-10-5/h2-4H,1H3,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJNXAWUXANLNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)N=CNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal](/img/structure/B6611043.png)







![tert-butyl N-{2-[(fluorosulfonyl)amino]ethyl}carbamate](/img/structure/B6611076.png)


![2-amino-2-[1-(2-nitrophenyl)cyclopropyl]acetic acid hydrochloride](/img/structure/B6611125.png)
![2-[(2-{[3-(3-aminopropanamido)phenyl]amino}-5-chloropyrimidin-4-yl)amino]benzamide](/img/structure/B6611131.png)

